2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol
Description
2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol is an organic compound with the molecular formula C9H10N2O4 It is a phenolic compound characterized by the presence of an ethoxy group, a hydroxyimino group, and a nitro group attached to a benzene ring
Properties
IUPAC Name |
2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8-4-6(5-10-13)3-7(9(8)12)11(14)15/h3-5,12-13H,2H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHAIRVVIBXYHP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol typically involves the following steps:
Nitration: The starting material, 2-ethoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the benzene ring.
Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, where the formyl group is introduced at the 4-position.
Oximation: The formylated product undergoes oximation by reacting with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Scientific Research Applications
2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol involves its interaction with molecular targets and pathways within biological systems. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the nitro and hydroxyimino groups may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol: Similar structure but with a different substitution pattern.
2-Ethoxy-4,6-dinitrophenol: Contains an additional nitro group, leading to different chemical and biological properties.
4-Ethoxy-2-nitrophenol: Lacks the hydroxyimino group, resulting in different reactivity and applications.
Uniqueness
2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol is unique due to the presence of both the hydroxyimino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
